1,5-Dimethoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCSPRJFGGDREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291265 | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-63-5 | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dimethoxynaphthalene

This technical guide provides a comprehensive overview of the core chemical properties of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and workflow information.

Core Chemical and Physical Properties

This compound is a disubstituted naphthalene derivative with the chemical formula C₁₂H₁₂O₂.[1][2][3] It is a solid at room temperature with a melting point in the range of 180-184 °C.[3] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [1][2][3] |

| CAS Number | 10075-63-5 | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 180-184 °C | [3] |

| Boiling Point | 311.2 °C at 760 mmHg | |

| Density | 1.097 g/cm³ | |

| Flash Point | 130.3 °C | |

| Vapor Pressure | 0.00105 mmHg at 25 °C | |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene. This involves the deprotonation of the hydroxyl groups with a base, followed by reaction with a methylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous naphthalene derivatives.

Materials:

-

1,5-Dihydroxynaphthalene

-

Dimethyl sulfate (or Methyl iodide)

-

Sodium hydroxide (or Potassium carbonate)

-

Anhydrous acetone (if using K₂CO₃)

-

Methanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Base-mediated Deprotonation:

-

Using Sodium Hydroxide: Dissolve 1,5-dihydroxynaphthalene in a 10% aqueous sodium hydroxide solution.

-

Using Potassium Carbonate: In a flame-dried round-bottom flask, create a slurry of 1,5-dihydroxynaphthalene and an excess of finely powdered, anhydrous potassium carbonate in anhydrous acetone.[4]

-

-

Methylation:

-

Slowly add dimethyl sulfate (or methyl iodide) to the reaction mixture with stirring. Gentle warming may be necessary to initiate the reaction.

-

If using potassium carbonate and methyl iodide, heat the mixture to reflux and maintain it overnight with vigorous stirring.[4]

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

If using NaOH, the product may precipitate out. Filter the solid and wash thoroughly with water.

-

If using K₂CO₃, filter the reaction mixture to remove the inorganic salts.[4] Evaporate the solvent from the filtrate under reduced pressure.

-

For further purification, the crude product can be extracted with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol.

-

References

An In-depth Technical Guide to 1,5-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dimethoxynaphthalene, a naphthalene derivative with significant applications across various scientific and industrial fields. This document consolidates its chemical properties, synthesis protocols, and key applications to serve as a vital resource for professionals in research and development.

Compound Identification and Properties

This compound is an aromatic organic compound. Its fundamental identification and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 10075-63-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O₂ | [2][4] |

| Molecular Weight | 188.22 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Naphthalene, 1,5-dimethoxy- | [3][4] |

Physicochemical Data:

| Property | Value | Source |

| Appearance | White crystalline solid | [5] |

| Melting Point | 180-184 °C | [3] |

| Boiling Point | 311.2 °C at 760 mmHg | [3] |

| Density | 1.097 g/cm³ | [3] |

| Flash Point | 130.3 °C | [3] |

| Vapor Pressure | 0.00105 mmHg at 25°C | [3] |

Experimental Protocols

A. Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.[5]

Materials:

-

1,5-dihydroxynaphthalene (100 g, 0.62 mol)

-

10% Sodium Hydroxide (NaOH) solution (500 mL, 1.25 mol)

-

Dimethyl sulfate (156 g, 1.24 mol)

-

Benzene

-

Activated carbon

-

Distilled water

-

5% Potassium Hydroxide (KOH) solution

Procedure: [5]

-

Under a nitrogen atmosphere, dissolve 100 g (0.62 mol) of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution within a 2 L two-necked round-bottom flask.

-

Slowly add 156 g (1.24 mol) of dimethyl sulfate to the solution over a period of 1 hour.

-

Allow the reaction to proceed for 2 hours. A precipitate will form.

-

Collect the resulting precipitate via vacuum filtration.

-

Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and then with 200 mL of distilled water (three times).

-

Dry the washed residue.

-

Dissolve the dried product completely in 1.5 L of benzene at 80 °C, containing 300 g of activated carbon.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool, which will result in the crystallization of this compound as white crystals. The expected yield is approximately 73 g (63%).

B. Purification Method

For further purification, this compound can be crystallized from ethanol, acetic acid, or benzene.[5] Vacuum distillation is also a viable purification technique.[5]

Applications in Research and Drug Development

This compound and its precursor, 1,5-dihydroxynaphthalene, are valuable compounds with diverse applications.

-

Pharmaceutical Intermediates: The precursor, 1,5-dihydroxynaphthalene, serves as a starting material for synthesizing various drugs, including anti-inflammatory agents, analgesics, and antipyretics.[6] It is also involved in producing natural products like Vitamin K and coenzyme Q10.[6] Naphthalene derivatives, in general, are studied for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7]

-

Industrial Synthesis: this compound is utilized in the synthesis of pesticides and in the preparation of polyhydric alcohols.[8]

-

Materials Science: The compound is a component in the development of molecular magnetic devices and complex supramolecular structures such as rotaxanes and catenanes.[8]

-

Dye and Pigment Industry: 1,5-dihydroxynaphthalene is a crucial intermediate in producing mordant azo dyes, such as C.I. Mordant Black 9.[9] It also serves as a precursor to Juglone (5-hydroxy-1,4-naphthoquinone), a natural dye.[10][11]

Visualization of Synthetic Pathway

The synthesis of this compound from its diol precursor is a foundational reaction for its production. The workflow illustrates the key reactants, reagents, and the resulting product.

Caption: Synthetic pathway for this compound.

References

- 1. 10075-63-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound, CAS No. 10075-63-5 - iChemical [ichemical.com]

- 4. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1 5-DIMETHOXYNAPHTHALENE 97 | 10075-63-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Dihydroxy naphthalene | 83-56-7 [chemicalbook.com]

- 10. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 11. Juglone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 1,5-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of 1,5-dimethoxynaphthalene. The document includes detailed spectroscopic data, crystallographic analysis, and experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Physicochemical and Structural Properties

This compound is a white crystalline solid with the chemical formula C₁₂H₁₂O₂.[1][2][3] It is an important chemical intermediate used in the synthesis of pesticides, polyhydric alcohols, and as a component in molecular magnetic devices.[4]

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 10075-63-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O₂ | [2][4] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 180-184 °C | [3][5] |

| SMILES | COC1=CC=CC2=C1C=CC=C2OC | [1] |

| InChIKey | ANCSPRJFGGDREM-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

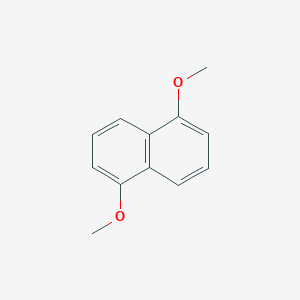

The structure of this compound consists of a naphthalene core with two methoxy groups (-OCH₃) substituted at the 1 and 5 positions.

Caption: 2D chemical structure of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/c.[4] A key feature of its solid-state structure is that the molecule is located on an inversion centre.[4] This arrangement indicates that the methoxy groups do not cause any significant distortion to the planarity of the naphthalene ring system.[4] In the crystal lattice, molecules adopt a herringbone packing motif.[4] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which form chains propagating along the[6] direction.[4]

| Crystal Data Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a (Å) | 7.0412 (3) | [4] |

| b (Å) | 10.1058 (4) | [4] |

| c (Å) | 6.5773 (2) | [4] |

| β (º) | 95.509 (3) | [4] |

| Volume (ų) | 465.86 (3) | [4] |

| Z | 2 | [4] |

| Calculated Density (Mg m⁻³) | 1.342 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy groups.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment | Reference |

| 7.70 | Doublet (d) | 8.8 | 2H | Aromatic Protons | [3] |

| 7.38 | Triplet (t) | 8.0 | 2H | Aromatic Protons | [3] |

| 6.98 | Doublet (d) | 8.0 | 2H | Aromatic Protons | [3] |

| 3.94 | Singlet (s) | N/A | 6H | Methoxy Protons (-OCH₃) | [3] |

| (Solvent: CDCl₃, Frequency: 400 MHz) |

¹³C NMR Spectroscopy ¹³C NMR data for this compound is available in spectral databases, providing further confirmation of the carbon skeleton.[1]

Mass Spectrometry Electron ionization mass spectrometry (GC-MS) shows a prominent molecular ion peak consistent with its molecular weight.

| m/z | Relative Intensity | Assignment | Reference |

| 188 | Top Peak | [M]⁺ (Molecular Ion) | [1] |

| 173 | 2nd Highest | [M-CH₃]⁺ | [1] |

| 115 | 3rd Highest | Fragment Ion | [1] |

Infrared (IR) Spectroscopy FT-IR and FT-Raman spectra of this compound have been experimentally recorded and analyzed with the support of Density Functional Theory (DFT) calculations to assign vibrational frequencies.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis via the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.[3]

Materials:

-

1,5-Dihydroxynaphthalene (100 g, 0.62 mol)

-

10% Sodium Hydroxide (NaOH) solution (500 mL)

-

Dimethyl sulfate (156 g, 1.24 mol)

-

5% Potassium Hydroxide (KOH) solution

-

Benzene

-

Activated Carbon

-

Distilled water

Procedure:

-

Under a nitrogen atmosphere, dissolve 100 g of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution in a 2 L two-necked round-bottom flask.

-

Slowly add 156 g of dimethyl sulfate over a period of 1 hour.

-

Allow the reaction to proceed for 2 hours. A precipitate will form.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and 200 mL of distilled water (three times).

-

Dry the washed solid.

-

For purification, dissolve the dried residue completely in 1.5 L of benzene at 80 °C containing 300 g of activated carbon.

-

Filter the hot solution and allow it to cool, which will yield white crystals of this compound.

Caption: Workflow for the synthesis of this compound.

B. Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for the structural characterization of a synthesized compound like this compound.[4]

Methodology:

-

Crystal Growth: Obtain single crystals suitable for diffraction. For this compound, colorless single crystals were grown from a methanol/ethyl acetate solvent blend.[4]

-

Data Collection: Mount a selected crystal on a diffractometer (e.g., an Oxford Diffraction SuperNova). Collect diffraction data at a controlled temperature (e.g., 150 K).[4]

-

Structure Solution: Process the collected data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data until the model converges, yielding the final, detailed molecular structure.[4]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

- 1. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1 5-DIMETHOXYNAPHTHALENE 97 | 10075-63-5 [chemicalbook.com]

- 4. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 10075-63-5 - iChemical [ichemical.com]

- 6. researchgate.net [researchgate.net]

1,5-Dimethoxynaphthalene synthesis from 1,5-dihydroxynaphthalene

An In-depth Technical Guide to the Synthesis of 1,5-Dimethoxynaphthalene from 1,5-Dihydroxynaphthalene

This technical guide provides a comprehensive overview of the synthesis of this compound from 1,5-dihydroxynaphthalene. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely employed method for preparing ethers.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Introduction and Reaction Principle

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pesticides and materials for the electronics industry.[2] The synthesis from 1,5-dihydroxynaphthalene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The core of the reaction involves the deprotonation of the two hydroxyl groups of 1,5-dihydroxynaphthalene by a strong base to form the more nucleophilic 1,5-naphthoxide dianion. This dianion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide.[1][3] This process occurs twice to yield the final diether product, this compound.

Experimental Protocols

Two common protocols for the methylation of dihydroxynaphthalenes are presented below, adapted for the synthesis of this compound.

Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This protocol is adapted from a standard procedure for the methylation of naphthols.[1]

Materials:

-

1,5-Dihydroxynaphthalene (C₁₀H₈O₂)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.

-

Diethyl ether or Dichloromethane

-

Dilute Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 1,5-dihydroxynaphthalene (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents).

-

Cool the resulting solution in an ice bath to maintain a low temperature.

-

Slowly and carefully add dimethyl sulfate (2.2 equivalents) to the cooled solution with continuous stirring. Handle dimethyl sulfate in a fume hood with appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Gentle warming may be applied to ensure the reaction goes to completion.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may separate as a solid. If so, filter the solid product and wash it thoroughly with water.[1]

-

If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).[5]

-

Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization from dilute ethanol to obtain pure this compound.[1]

Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate

This protocol is based on a procedure using methyl iodide as the methylating agent and potassium carbonate as the base in an organic solvent.[6]

Materials:

-

1,5-Dihydroxynaphthalene (C₁₀H₈O₂)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Methyl Iodide (CH₃I) - Caution: Toxic and a suspected carcinogen.

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dihydroxynaphthalene (1 equivalent) and an excess of finely powdered, anhydrous potassium carbonate (approximately 5-10 equivalents).[6][7]

-

Add anhydrous acetone or DMF as the solvent to the flask.

-

Add methyl iodide (at least 2.5 equivalents) to the reaction mixture. Handle methyl iodide in a fume hood.

-

Heat the mixture to reflux and maintain it for several hours to overnight with vigorous stirring.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Data Presentation

The following table summarizes the quantitative data and conditions for the synthesis of this compound. The yield and purity are based on optimized procedures for similar dihydroxynaphthalene methylations.[8]

| Parameter | Protocol 1 (DMS/NaOH) | Protocol 2 (CH₃I/K₂CO₃) | Reference(s) |

| Starting Material | 1,5-Dihydroxynaphthalene (1 eq) | 1,5-Dihydroxynaphthalene (1 eq) | [9] |

| Methylating Agent | Dimethyl Sulfate (~2.2 eq) | Methyl Iodide (>2.5 eq) | [1][6] |

| Base | Sodium Hydroxide (~2.2 eq) | Potassium Carbonate (5-10 eq) | [1][6] |

| Solvent | Water | Acetone or DMF | [1][6] |

| Reaction Temperature | 0 °C to Room Temperature | Reflux Temperature | [1][6] |

| Reaction Time | 3-4 hours | Overnight | [5][6] |

| Typical Yield | >90% | ~90% | [6][8] |

| Product Purity | >98% (after recrystallization) | >98% (after purification) | [8] |

| Product Melting Point | Not specified, but pure solid | Not specified, but pure solid | [2] |

| Product Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ | [10] |

| Product Molar Mass | 188.22 g/mol | 188.22 g/mol | [10] |

Mandatory Visualizations

Reaction Scheme

The following diagram illustrates the overall chemical transformation.

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

This diagram provides a step-by-step visual guide to the synthesis and purification process.

Caption: General experimental workflow for synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 10. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,5-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxynaphthalene is an aromatic organic compound with the chemical formula C₁₂H₁₂O₂. As a derivative of naphthalene, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 10075-63-5 |

| Appearance | Solid |

Quantitative Physical Data

The key quantitative physical properties of this compound are presented in the following table for easy reference and comparison.

| Physical Property | Value |

| Melting Point | 180-184 °C[1] |

| Boiling Point | 311.2 °C at 760 mmHg |

| Density | 1.097 g/cm³ |

| Vapor Pressure | 0.00105 mmHg at 25°C |

| Flash Point | 130.3 °C |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as this compound.

Purification by Recrystallization

Prior to the determination of its physical properties, it is crucial to ensure the purity of the this compound sample. Recrystallization is a standard method for purifying solid organic compounds.

Methodology:

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In a flask, the crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If insoluble impurities are present, the hot solution is quickly filtered to remove them.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation of Crystals: The formed crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are then dried to remove any residual solvent.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dried, purified this compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a Thiele tube filled with mineral oil.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

For a solid with a known boiling point, this method can be used for verification, although it is more commonly applied to liquids.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil. The oil level should be above the sample level in the test tube.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.

-

Boiling Point Reading: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Density Determination (Liquid Displacement Method)

The density of an insoluble solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

-

Mass Measurement: A known mass of purified this compound is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, if appropriate), and the initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: The ¹H-NMR spectrum is acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

Spectral Analysis: The chemical shifts, integration values (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of this compound. The ¹H-NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an organic compound like this compound.

Caption: Workflow for the characterization of this compound.

References

A Technical Guide to the Solubility of 1,5-Dimethoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dimethoxynaphthalene in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their specific systems of interest. The guide outlines the theoretical principles of solubility, presents established methodologies for solubility determination, and includes a standardized workflow diagram. A template for data presentation is also provided to encourage systematic data collection and comparison.

Introduction

This compound is an aromatic ether with a naphthalene core, a structure that suggests a predominantly nonpolar character with some capacity for polar interactions due to the two methoxy groups. Understanding its solubility in various organic solvents is critical for a wide range of applications, including organic synthesis, purification, formulation development in the pharmaceutical industry, and materials science. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents. However, precise quantitative solubility data is essential for process optimization and rational solvent selection.

Given the data gap, this guide provides the necessary tools for researchers to experimentally determine the solubility of this compound.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive set of quantitative solubility data for this compound across a range of organic solvents and temperatures is not available in published literature. To facilitate standardized data collection and comparison within the scientific community, the following table structure is recommended for reporting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Method of Determination |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Spectroscopic |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Spectroscopic |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of solid organic compounds like this compound in organic solvents. The choice of method may depend on the equipment available, the nature of the solvent, and the desired accuracy.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute in a known amount of the solvent.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Materials:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe and syringe filter (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a vial containing a known mass or volume of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

-

Dispense the filtered supernatant into a pre-weighed evaporating dish or vial.

-

Record the exact mass of the supernatant transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

Calculate the solubility in the desired units (e.g., g of solute / 100 g of solvent, or g/100 mL).

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and absorb in the UV-Vis region. It is often faster than the gravimetric method but requires the initial generation of a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

The same materials as for the gravimetric method for preparing the saturated solution.

Procedure:

Part 1: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

Part 2: Determination of Solubility

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-5).

-

Carefully dilute a known volume of the filtered saturated supernatant with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity of the Solvent: Based on the "like dissolves like" principle, nonpolar to moderately polar solvents are expected to be good solvents for this compound.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is recommended for accurate results.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While quantitative solubility data for this compound is currently scarce, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to experimentally determine this crucial physicochemical property. The detailed protocols for the gravimetric and spectroscopic methods, along with the standardized data presentation format, are intended to facilitate the generation of reliable and comparable solubility data. The systematic study of the solubility of this compound in a variety of organic solvents will be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 3. 1,5-Dihydroxy naphthalene | 83-56-7 [chemicalbook.com]

- 4. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 1,5-Dimethoxynaphthalene

This guide provides a comprehensive analysis of the crystal structure of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams.

Introduction

This compound (C₁₂H₁₂O₂) is a significant organic compound with diverse applications, including in the synthesis of pesticides, the preparation of polyhydric alcohols, and as a component in molecular magnetic devices.[1] Its involvement in the creation of complex paramagnetic supramolecular architectures further underscores the importance of understanding its solid-state structure.[1] This guide delves into the specifics of its crystalline form, providing valuable insights for solid-state chemistry and materials science.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c, with the molecule situated on an inversion center.[1] A key feature of its molecular structure is the planarity of the ten-membered aromatic naphthalene ring system, with a maximum deviation of 0.0025 (9) Å.[1] This is noteworthy because, unlike some of its derivatives such as 1,5-dimethylnaphthalene, the steric interactions from the methoxy groups do not induce any significant distortion in the naphthalene core.[1] The methoxy substituents are oriented away from the center of the naphthalene moiety.[1]

The crystallographic data for this compound, determined at a temperature of 150 K, are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0412 (3) |

| b (Å) | 10.1058 (4) |

| c (Å) | 6.5773 (2) |

| β (°) | 95.509 (3) |

| Volume (ų) | 465.86 (3) |

| Z | 2 |

| Radiation | Cu Kα |

| Temperature (K) | 150 |

Source:[1]

The intramolecular bond distances and angles are all within the expected ranges for a molecule of this nature.[1] A notable exterior angle in the naphthalene moiety, C4—C5—C4', is 122.13 (9)°, which shows no evidence of distortion typically associated with 1,5-disubstitutions.[1]

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound exhibits a distinct herringbone packing motif, with the molecules arranged in layers parallel to the (100) lattice plane.[1] The packing is stabilized by very weak C—H⋯O intermolecular hydrogen bonds. These interactions involve the methoxy groups and lead to the formation of chains that propagate along the[2] direction.[1] The C⋯O distance for these hydrogen bonds is 3.495 (1) Å.[1] The methoxy groups appear to be restrained in the crystal structure due to steric interactions with hydrogen atoms, which limits their rotational freedom.[1]

Experimental Protocols

A general method for the synthesis of this compound involves the methylation of 1,5-dihydroxynaphthalene.

-

Reaction Setup: Under a nitrogen atmosphere, 100 g (0.62 mol) of 1,5-dihydroxynaphthalene is dissolved in 500 mL of a 10% sodium hydroxide solution in a 2 L two-necked round-bottom flask.

-

Addition of Methylating Agent: 156 g (1.24 mol) of dimethyl sulfate is added slowly to the solution over a period of 1 hour.

-

Reaction: The reaction mixture is allowed to proceed for 2 hours, during which a precipitate of the product forms.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

The crude product is purified through a series of washing and recrystallization steps.

-

Washing: The filtered precipitate is washed sequentially with 200 mL of a 5% potassium hydroxide solution (twice) and then with 200 mL of distilled water (three times).

-

Drying: The washed solid is then dried.

-

Recrystallization: The dried residue is dissolved in 1.5 L of hot benzene (80 °C) containing 300 g of activated carbon. The hot solution is filtered to remove the activated carbon and then allowed to cool. Upon cooling, white crystals of this compound form.

An alternative method for obtaining single crystals suitable for X-ray diffraction involves the attempted co-crystallization of a 1:1 mixture of rac-1,1'-bi-2-naphthol and this compound from a solvent blend of methanol and ethyl acetate.[1]

The data for the crystal structure analysis was collected on an Oxford Diffraction SuperNova diffractometer.[1] An absorption correction was applied to the collected data. The structure was solved and refined, with hydrogen atoms being located in a difference map and then repositioned geometrically.[1]

Conclusion

The crystal structure of this compound is characterized by a planar naphthalene core, a monoclinic P2₁/c space group, and a herringbone packing motif. The crystal lattice is primarily stabilized by weak C—H⋯O hydrogen bonds, which dictate the arrangement of the molecules into layers and chains. This detailed structural understanding is crucial for predicting and controlling the solid-state properties of this versatile compound, which is of significant interest to the chemical, pharmaceutical, and materials science industries.

References

Spectroscopic Profile of 1,5-Dimethoxynaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethoxynaphthalene (CAS No. 10075-63-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and methoxy protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.70 | Doublet (d) | 8.8 | 2H | H-4, H-8 |

| 7.38 | Triplet (t) | 8.0 | 2H | H-3, H-7 |

| 6.98 | Doublet (d) | 8.0 | 2H | H-2, H-6 |

| 3.94 | Singlet (s) | - | 6H | -OCH₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

| Chemical Shift (δ) (ppm) | Assignment |

| 155.0 | C-1, C-5 |

| 128.0 | C-4a, C-8a |

| 127.5 | C-4, C-8 |

| 122.0 | C-3, C-7 |

| 105.0 | C-2, C-6 |

| 55.5 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A detailed experimental and theoretical study on the vibrational spectra of this compound has been reported.[1] The characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | -OCH₃ |

| 1600-1580 | Strong | C=C Stretch | Aromatic Ring |

| 1500-1400 | Strong | C=C Stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Strong | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 188 | 100 | [M]⁺ (Molecular Ion) |

| 173 | ~80 | [M - CH₃]⁺ |

| 158 | ~20 | [M - 2CH₃]⁺ or [M - OCH₂]⁺ |

| 115 | ~40 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 400 MHz or 500 MHz NMR spectrometer is used. For ¹H NMR, the spectral width is typically set to 12-15 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of ~220 ppm and a longer relaxation delay of 2-5 seconds. A greater number of scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately 10-100 µg/mL.

Instrumentation and Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthalenediol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Naphthalenediols, a class of aromatic compounds characterized by a naphthalene core bearing two hydroxyl groups, have a rich history dating back to the foundational era of organic chemistry. Initially explored for their utility in dye synthesis, these versatile scaffolds have since demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in modern drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of naphthalenediol derivatives, with a focus on their antioxidant, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

A Journey Through Time: The Discovery and Synthesis of Naphthalenediols

The story of naphthalenediols is intrinsically linked to the development of the synthetic dye industry in the late 19th and early 20th centuries. The primary historical method for their preparation was a two-step process involving the sulfonation of naphthalene followed by caustic alkali fusion. This robust but often harsh method allowed for the synthesis of various isomers, depending on the conditions of the sulfonation reaction.

One of the earliest and most common methods involved the disulfonation of naphthalene to produce naphthalenedisulfonic acids, which were then fused with sodium hydroxide at high temperatures (around 300°C) to yield the corresponding dihydroxynaphthalene. For instance, 2,7-naphthalenediol was historically produced by the caustic fusion of naphthalene-2,7-disulfonic acid.[1][2] Similarly, 1,5-dihydroxynaphthalene was prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification.[3]

Over the years, refinements to these classical methods have been introduced to improve yield and reduce the harshness of the reaction conditions. For example, the use of mixed alkali (sodium hydroxide and potassium hydroxide) and antioxidants like phenol during the alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt has been shown to prevent oxidation of the product and improve selectivity.[4] More modern approaches have also been developed, such as the synthesis of 1,2-naphthalenediol derivatives through rhodium-catalyzed intermolecular O-H insertion reactions.

The synthesis of specific isomers often required tailored approaches. For instance, a method for producing 1,6-naphthalenediol involved heating 1-amino-6-hydroxynaphthalene with an aqueous solution of a water-soluble inorganic bisulfite, followed by alkaline hydrolysis and acidification.[5] The synthesis of 1,8-diaminonaphthalene, a precursor for 1,8-naphthalenediol, has been achieved through the reduction of 1,8-dinitronaphthalene.[6][7][8]

Biological Activities and Therapeutic Potential

The initial interest in naphthalenediols as dye precursors has been largely superseded by the discovery of their significant biological activities. These compounds have demonstrated potent antioxidant, antimicrobial, and enzyme-inhibitory properties, making them attractive candidates for drug development.

Antioxidant Properties

Several naphthalenediol isomers are potent antioxidants. Notably, 1,8-naphthalenediol has been identified as a powerful H-atom transfer (HAT) antioxidant.[1][2][5] This activity is attributed to the formation of a strong intramolecular hydrogen bond in the resulting aryloxyl radical, which stabilizes the radical and enhances its antioxidant capacity.[1] The antioxidant activities of various dihydroxynaphthalenes (DHNs) have been systematically studied, revealing that isomers with an α-hydroxylation pattern, such as 1,8- and 1,6-DHN, exhibit higher antioxidant power compared to those with a β-substitution pattern like 2,6- and 2,7-DHN.

Antimicrobial Activity

Naphthalene derivatives, in general, have been recognized for their antimicrobial properties.[9][10] Specific naphthalenediol derivatives have been investigated for their ability to combat a range of pathogens. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown promising antibacterial activity against multidrug-resistant (MDR) strains of bacteria such as Pseudomonas aeruginosa.[11] The antimicrobial potential of these compounds makes them valuable leads for the development of new antibiotics to address the growing challenge of antimicrobial resistance.

Enzyme Inhibition

Naphthalenediol derivatives have also emerged as potent inhibitors of various enzymes implicated in disease. A significant area of research has been their ability to inhibit peptidyl arginine deiminases (PADs), a family of enzymes involved in the post-translational modification of proteins known as citrullination.[12][13] Dysregulation of PAD activity is linked to several autoimmune diseases and cancers. Naphthalene-based scaffolds with hydroxyl substitutions have demonstrated superior inhibition of PAD1 and PAD4, with IC50 values in the sub-micromolar range.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of various naphthalenediol derivatives.

Table 1: Antioxidant Activity of Naphthalenediol Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

| 1,8-Naphthalenediol | H-atom transfer to DOPPH• radical | kArOH/DOPPH• | Potent | [5] |

| 4-Methoxy-1,8-naphthalenediol | Inhibited styrene autoxidation | kArOH/ROO• | 6.0 x 106 M-1s-1 | [1] |

| 2,3-Naphthalenediol | H-atom transfer to DOPPH• radical | kArOH/DOPPH• | Less active than 1,8-naphthalenediol | [1] |

Table 2: Antimicrobial Activity of Naphthalenediol Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC | 10 | [11] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Escherichia coli | MIC | 25 | [11] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Escherichia coli | MIC | 25 | [11] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus 82 | MIC | 400 | [11] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | MIC | 200 | [11] |

Table 3: Enzyme Inhibition by Naphthalenediol Derivatives

| Compound | Enzyme | Activity Metric | Value (µM) | Reference |

| Naphthalene-based scaffold with hydroxyl substitution | PAD1 | IC50 | 0.273 | [12] |

| Naphthalene-based scaffold with hydroxyl substitution | PAD4 | IC50 | 0.204 | [12] |

| 7-Hydroxynaphthamide derivative | PAD4 | IC50 | 0.204 ± 0.012 | [13] |

| Naphthalene scaffold (compound 13) | PAD4 | IC50 | 0.240 ± 0.017 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Historical Synthesis of 2,7-Dihydroxynaphthalene via Alkali Fusion

This protocol is based on the traditional industrial method.

Materials:

-

2,7-Naphthalenedisulfonic acid sodium salt

-

Sodium hydroxide (NaOH)

-

Sodium oxide (Na₂O)

-

n-Dodecane (or other suitable high-boiling inert solvent)

-

Sulfuric acid (H₂SO₄) solution (e.g., 30%)

-

High-pressure autoclave

Procedure:

-

Charge the high-pressure autoclave with 2,7-naphthalenedisulfonic acid sodium salt, sodium hydroxide, sodium oxide, and n-dodecane. A typical ratio would be 30-36 parts of the sulfonic acid salt, 4-16 parts of NaOH, and 8-20 parts of Na₂O in 30-60 parts of solvent by weight.[1]

-

Seal the autoclave and begin stirring and heating the mixture to 260-320°C.[1]

-

Maintain the reaction at this temperature with continuous stirring for 8-12 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature while stirring.

-

Filter the reaction mixture to collect the solid filter cake.

-

Neutralize the filter cake with a sulfuric acid solution to a pH of 0-4 to precipitate the crude 2,7-dihydroxynaphthalene.[1]

-

Filter the resulting suspension and dry the solid product.[1]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to assess the free radical scavenging capacity of compounds.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (naphthalenediol derivative)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.

-

Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH solution).

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[5]

Materials:

-

Synthesized naphthalenediol derivatives

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.[5]

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

-

Add the diluted inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[5]

-

The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Naphthalenediol derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer and anti-inflammatory activities, for instance, are often linked to their ability to interfere with key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain 2-phenylnaphthalene derivatives have been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK, in cancer cells.[14] This inhibition can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of the MAPK signaling pathway by naphthalenediol derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immunity. Its aberrant activation is implicated in chronic inflammatory diseases and cancer. Studies have shown that 2-phenylnaphthalene derivatives can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB, and blocking the nuclear translocation of the p65 subunit.[14] This leads to a reduction in the expression of pro-inflammatory mediators.

References

- 1. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 2. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 3. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 4. CN106588575A - Preparation method of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 7. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [wap.guidechem.com]

- 9. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical Studies on Dimethoxynaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study dimethoxynaphthalene isomers. As the substitution pattern of the methoxy groups on the naphthalene core significantly influences molecular properties, theoretical studies are indispensable for predicting electronic structure, spectroscopic behavior, and reactivity. This document outlines the core computational protocols, summarizes key quantitative data, and details the corresponding experimental procedures for validation, serving as a comprehensive resource for professionals in chemical research and drug development.

Theoretical Methodologies in Isomer Analysis

The foundation of modern theoretical analysis for organic molecules like dimethoxynaphthalene isomers is Density Functional Theory (DFT).[1][2] This quantum chemical approach provides a robust balance between computational cost and accuracy for predicting molecular properties.[3][4]

Key computational steps and methods include:

-

Geometry Optimization: The initial step involves finding the lowest energy structure (the most stable conformation) of each isomer. This is typically performed using a specific functional, such as B3LYP or PBE0, paired with a basis set like 6-311++G(d,p) that accurately describes the electron distribution.[1][5]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra.[6]

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.[1][7]

-

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting intermolecular interactions and reactivity.[1]

-

-

Spectroscopic Prediction:

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra.[6][8] This allows for the prediction of the maximum absorption wavelength (λmax).

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate theoretical ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation.[5][9]

-

A generalized workflow for the theoretical characterization of these isomers is presented below.

Caption: Logical workflow for the computational analysis of dimethoxynaphthalene isomers.

Data Presentation: Theoretical Properties of Naphthalene Derivatives

Table 1: Calculated Electronic Properties of Naphthalene Derivatives

This table presents the HOMO, LUMO, and energy gap (ΔE) values. A smaller energy gap generally implies higher reactivity.[1] Note that the data for dimethylnaphthalene isomers are included for comparative context, illustrating the significant impact of isomerism on electronic properties.[10]

| Compound Isomer | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

| Naphthalene | DFT/6-31G | -5.82 | -1.07 | 4.75 | [7] |

| 1,5-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.45 | -0.41 | 6.04 | [10] |

| 1,8-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.23 | -0.38 | 5.85 | [10] |

| 2,6-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.29 | -0.52 | 5.77 | [10] |

| 2,7-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.26 | -0.52 | 5.74 | [10] |

Table 2: Theoretical vs. Experimental UV-Vis Absorption Data

Comparing theoretically predicted absorption maxima (λmax) from TD-DFT calculations with experimental data is a crucial validation step.[5][6] The solvent environment can significantly impact absorption, which can be modeled using methods like the Polarizable Continuum Model (PCM).

| Compound | Method (Solvent) | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| 1-(3-methoxyphenyl)-3-(naphthalen-1-yl)propenone | TD-DFT (DMSO) | 345 | 349 | [5] |

| 1,2,3,4-Naphthalene diimide (N-Hexyl) | - (CH₂Cl₂) | - | 391 | [11] |

| 1,2,3,4-Naphthalene diimide (N-Phenyl) | - (CH₂Cl₂) | - | 398 | [11] |

Experimental Protocols for Synthesis and Characterization

Theoretical predictions must be anchored by experimental validation. The following sections detail standard protocols for the synthesis and spectroscopic characterization of dimethoxynaphthalene isomers and related compounds.

General Synthesis Protocol

A common route for synthesizing dimethoxynaphthalene isomers is through the Williamson ether synthesis, starting from the corresponding dihydroxynaphthalene precursor.

-

Dissolution: Dissolve the dihydroxynaphthalene isomer in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C to deprotonate the hydroxyl groups, forming a dianion.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel or recrystallization to yield the pure dimethoxynaphthalene isomer.

Spectroscopic Characterization Protocols

-

Objective: To determine the precise chemical structure and confirm isomeric purity.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the theoretical values calculated using the GIAO method to confirm the structure.[5][9]

-

-

Objective: To characterize the electronic transitions of the molecule.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Data Acquisition: Record the absorption spectrum over a range of 200–800 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.[5]

-

The interplay between synthesis, characterization, and computational validation is crucial for a complete understanding of the isomers.

Caption: Workflow for experimental synthesis, characterization, and validation.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, offer powerful predictive insights into the structure-property relationships of dimethoxynaphthalene isomers. By calculating electronic and spectroscopic properties, researchers can understand how the placement of methoxy groups influences molecular behavior, guiding the synthesis of compounds with desired characteristics for applications in materials science and drug development. The synergy between robust computational protocols and rigorous experimental validation, as outlined in this guide, is essential for advancing research in this area.

References

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,5-dimethoxynaphthalene, a valuable intermediate in the preparation of various organic compounds, including pesticides and molecular magnetic devices.[1] The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. The protocol described herein involves the methylation of 1,5-dihydroxynaphthalene.

Reaction Scheme: